

A Comprehensive Technical Guide to 4-Dibenzofuranamine (CAS: 50548-43-1)

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	4-Dibenzofuranamine	
Cat. No.:	B1585361	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Dibenzofuranamine, a heterocyclic aromatic amine with the CAS number 50548-43-1, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, planar dibenzofuran core provides a unique scaffold for the development of novel therapeutic agents and functional organic materials. This document provides an in-depth technical overview of **4-dibenzofuranamine**, including its chemical and physical properties, established synthetic protocols, and a review of its current and potential applications. Particular focus is given to its emerging role in drug discovery, with derivatives showing promise as anticancer, anti-inflammatory, and kinase-inhibiting agents. This guide is intended to be a comprehensive resource for researchers and professionals engaged in the study and application of this versatile compound.

Chemical and Physical Properties

4-Dibenzofuranamine is a solid organic compound with the molecular formula C₁₂H₉NO.[1][2] [3][4] Its key physicochemical properties are summarized in the table below.



Property	Value	Reference(s)
CAS Number	50548-43-1	[1][2][3]
Molecular Formula	C12H9NO	[1][2][3][4]
Molecular Weight	183.21 g/mol	[1][5]
Melting Point	85 °C (lit.), 113.5-114.5 °C	[2][6]
Boiling Point (Predicted)	369.1 ± 15.0 °C	[2]
Density (Predicted)	1.283 ± 0.06 g/cm ³	[2]
Appearance	White to Orange to Green powder to crystal	[2][4]
pKa (Predicted)	3.51 ± 0.30	[2]
InChIKey	QKBTTXJHJNXCOQ- UHFFFAOYSA-N	[1]
Canonical SMILES	C1=CC=C2C(=C1)C3=C(O2)C (=CC=C3)N	[1]

Synthesis and Experimental Protocols

The synthesis of **4-dibenzofuranamine** can be achieved through various methods. An improved method over the Gilman synthesis provides a reliable route with good yields.[7] Other modern synthetic strategies, such as the Buchwald-Hartwig amination and rearrangements like the Curtius or Hofmann rearrangements, offer alternative pathways.

Improved Synthesis from Dibenzofuran[7]

This protocol describes an enhanced procedure for the synthesis of 4-aminodibenzofuran starting from dibenzofuran.

Materials:

- Dibenzofuran
- n-Butyllithium (22% in hexane)



- Anhydrous ether
- Methoxyamine
- Anhydrous sodium sulfate
- Hydrogen chloride gas
- · Dry ice-acetone bath

Procedure:

- To a solution of dibenzofuran (84 g, 0.5 mol) in absolute ether (500 ml), add an equimolar amount of n-butyllithium (230 ml, 22% in hexane).
- Reflux the mixture for 3-4 hours until a copious canary yellow precipitate forms.
- Cool the reaction mixture to -10 °C using a dry ice-acetone bath.
- Slowly add methoxyamine (30 ml, 0.5 mole) in anhydrous ether (100 ml) to the cooled mixture.
- Allow the mixture to warm to room temperature and then reflux for 1 hour.
- Cool the mixture and slowly add water.
- Separate the ether layer, dry it with anhydrous sodium sulfate, and dilute to a volume of 1-1.5 liters with additional ether.
- Pass hydrogen chloride gas through the ether solution. A thick, copious precipitate of 4aminodibenzofuran hydrochloride will form.
- Collect the product by filtration. The yield of 4-aminodibenzofuran hydrochloride is approximately 55 g (50%). The free amine has a melting point of 85 °C.

Conceptual Synthetic Pathway via Buchwald-Hartwig Amination



The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3][8][9] This method could be applied to the synthesis of **4-dibenzofuranamine** from a 4-halodibenzofuran precursor.

Figure 1: Conceptual workflow for the synthesis of **4-Dibenzofuranamine** via Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The dibenzofuran scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of **4-dibenzofuranamine** have been investigated for a range of therapeutic applications.

Application Area	Biological Activity/Target	Reference(s)
Oncology	Anticancer, Kinase inhibition (Pim, CLK1, CK2, PTP-MEG2)	[4][10][11]
Immunology	Anti-inflammatory	[6]
Infectious Diseases	Antiviral, Antimicrobial, Antifungal	[12]
Materials Science	Organic Light-Emitting Diodes (OLEDs), Hole Transport Materials	[13]
Industrial Chemistry	Corrosion Inhibitor	[6]

Kinase Inhibition

Dibenzofuran derivatives have been identified as potent inhibitors of several protein kinases, which are key targets in cancer therapy.[10][11] For instance, derivatives have shown inhibitory activity against Pim kinases, CLK1, and Casein Kinase 2 (CK2).[1][10]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)



This protocol provides a general framework for assessing the inhibitory activity of **4-dibenzofuranamine** against a target kinase.

Materials:

- Recombinant human kinase (e.g., CK2)
- Specific peptide substrate (e.g., RRRDDDSDDD for CK2)[1]
- [y-32P]ATP
- 4-Dibenzofuranamine (dissolved in DMSO)
- · Kinase reaction buffer
- 96-well plates
- Phosphocellulose paper
- Scintillation counter

Procedure:

- Prepare serial dilutions of **4-dibenzofuranamine** in DMSO. A typical starting concentration range would be from 100 μ M down to 1 nM.
- In a 96-well plate, add the kinase, the specific peptide substrate, and the kinase reaction buffer.
- Add the diluted **4-dibenzofuranamine** or DMSO (as a control) to the wells.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the plate at 30 °C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.
- Wash the paper extensively to remove unincorporated [y-32P]ATP.



- Measure the radioactivity on the paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.

Figure 2: A simplified signaling pathway illustrating the inhibitory effect of a **4-dibenzofuranamine** derivative on a protein kinase.

Anticancer Activity

The antiproliferative effects of **4-dibenzofuranamine** and its derivatives against various cancer cell lines can be evaluated using cytotoxicity assays such as the MTT assay.[5][6][14]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

- Human cancer cell line (e.g., HT-29 colon cancer cells)[6]
- Complete culture medium (e.g., RPMI-1640 with 10% FBS)
- 4-Dibenzofuranamine (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)[6]
- 96-well microplates
- Microplate reader

Procedure:

- Seed the cancer cells in a 96-well plate at a density of 3 x 10⁴ cells/mL and incubate for 24 hours.
- Prepare serial dilutions of **4-dibenzofuranamine** in the culture medium.



- Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
- Incubate the plate for 48-96 hours.[6]
- Add MTT solution to each well and incubate for 3 hours.
- Add the solubilization buffer to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

Safety and Handling

4-Dibenzofuranamine should be handled with appropriate safety precautions in a laboratory setting. It is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation.[2]

Hazard Statements:

- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[2]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
- P302+P352: IF ON SKIN: Wash with plenty of water.[2]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]



It is recommended to store **4-dibenzofuranamine** in a dark place under an inert atmosphere at room temperature.[8][13]

Conclusion

4-Dibenzofuranamine is a valuable building block in the development of new chemical entities with diverse biological activities and material properties. Its synthetic accessibility and the potential for functionalization make it an attractive scaffold for further exploration. The information compiled in this technical guide provides a solid foundation for researchers and professionals to advance the study and application of this promising compound. Future research should focus on elucidating the specific mechanisms of action of its derivatives and optimizing their properties for clinical and technological applications.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Dibenzofuranamine (CAS: 50548-43-1)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585361#4-dibenzofuranamine-cas-number-50548-43-1]

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